molecular formula C12H16O2 B15413222 (3R)-5-(Benzyloxy)pent-1-EN-3-OL CAS No. 376356-85-3

(3R)-5-(Benzyloxy)pent-1-EN-3-OL

Cat. No.: B15413222
CAS No.: 376356-85-3
M. Wt: 192.25 g/mol
InChI Key: FSYFPYIMEHWSTG-LBPRGKRZSA-N
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Description

(3R)-5-(Benzyloxy)pent-1-en-3-ol is a chiral secondary alcohol with a benzyl-protected hydroxyl group at position 5 and a hydroxyl group at position 3 in the (R)-configuration. Its molecular formula is C₁₂H₁₄O₂, distinguishing it from simpler pentenols by the addition of a benzyloxy substituent.

Key structural features:

  • Stereochemistry: The (3R)-configuration introduces chirality, which is critical for interactions in biological systems or enantioselective reactions.
  • Functional groups: The benzyloxy group at C5 acts as a protecting group for the hydroxyl, while the hydroxyl at C3 remains reactive.
  • Double bond: The pent-1-en moiety contributes to its unsaturated character, influencing reactivity in addition or oxidation reactions.

Properties

CAS No.

376356-85-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3R)-5-phenylmethoxypent-1-en-3-ol

InChI

InChI=1S/C12H16O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2/t12-/m0/s1

InChI Key

FSYFPYIMEHWSTG-LBPRGKRZSA-N

Isomeric SMILES

C=C[C@@H](CCOCC1=CC=CC=C1)O

Canonical SMILES

C=CC(CCOCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Comparison: (3R)-Pent-1-en-3-ol vs. (3R)-5-(Benzyloxy)pent-1-en-3-ol

The primary difference lies in the benzyloxy substitution. Below is a comparative analysis:

Property (3R)-Pent-1-en-3-ol This compound
Molecular Formula C₅H₁₀O C₁₂H₁₄O₂
Molecular Weight 86.13 g/mol 190.24 g/mol
Functional Groups Secondary alcohol, alkene Secondary alcohol, alkene, benzyl ether
Lipophilicity (LogP) ~1.2 (predicted) ~3.5 (predicted due to benzyl group)
Synthetic Utility Limited; reactive hydroxyl Enhanced stability for multi-step synthesis

Key Insights :

  • The benzyloxy group increases molecular weight by 104.11 g/mol, significantly altering solubility and chromatographic behavior.
  • The (R)-configuration is preserved in both compounds, but steric hindrance from the benzyl group in the latter may reduce enzymatic or catalytic activity compared to the unprotected analog.
Comparison with Other Protected Alcohols

(3R)-5-Methoxypent-1-en-3-ol :

  • Difference : Methoxy instead of benzyloxy at C3.
  • Impact : Methoxy is smaller and less lipophilic (LogP ~2.0), offering intermediate stability between unprotected and benzyl-protected derivatives.

(3S)-5-(Benzyloxy)pent-1-en-3-ol :

  • Difference : (S)-configuration at C3.
  • Impact : Enantiomeric pairs may exhibit divergent biological activities or reaction kinetics in chiral environments.
Predicted ADMET Properties

Based on structural analogs:

  • Absorption : High permeability due to increased LogP.
  • Metabolism: Benzyl groups are often cleaved via hydrogenolysis, releasing benzyl alcohol—a known cytotoxin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-5-(Benzyloxy)pent-1-en-3-ol, and how can stereochemical control be achieved?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, which are effective for constructing the benzyloxy-pentenol framework. For stereochemical control, asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) ensures enantioselectivity. Post-synthesis, chiral HPLC or gas chromatography should be employed to verify enantiopurity .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the benzyloxy and pentenol groups. X-ray crystallography provides definitive stereochemical assignment, particularly for resolving the (3R) configuration. High-resolution mass spectrometry (HRMS) validates molecular mass .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Flash column chromatography with gradient elution (e.g., ethyl acetate/heptane systems) effectively separates the product from byproducts. For polar impurities, recrystallization in solvents like dichloromethane/hexane mixtures enhances purity. Monitor purification progress using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what metrics define acceptable enantiomeric excess (ee)?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak® columns) is the gold standard for resolving enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol) to achieve baseline separation. Acceptable ee for pharmacological studies typically exceeds 98%, validated via integration of chromatographic peaks .

Q. What methodologies are used to evaluate the catalytic efficiency of asymmetric synthesis routes for this compound?

  • Methodological Answer : Kinetic studies (e.g., rate constants and turnover frequencies) under varying temperatures and pressures quantify catalytic efficiency. Density Functional Theory (DFT) calculations model transition states to rationalize enantioselectivity. Compare results with benchmark catalysts (e.g., Sharpless or Noyori systems) .

Q. How can researchers investigate the biological activity of this compound, and what structural analogs provide insight?

  • Methodological Answer : Molecular docking studies against target proteins (e.g., kinases or GPCRs) predict binding affinity. Validate predictions with in vitro assays like MTT for cytotoxicity or enzyme inhibition assays. Structural analogs with modified benzyloxy groups (e.g., methyl or nitro substituents) can elucidate structure-activity relationships .

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